molecular formula C11H10N2O3 B584434 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide CAS No. 52055-22-8

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B584434
CAS RN: 52055-22-8
M. Wt: 218.212
InChI Key: UBBDWJMWMJTPQZ-UHFFFAOYSA-N
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Description

The compound “2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide” belongs to the class of indole derivatives . Indole derivatives are a group of organic compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives can be complex and varies depending on the specific compound. Generally, it involves the formation of the indole ring, followed by various substitutions at different positions on the ring . The exact synthesis process for “2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide” is not available in the sources I found.

Scientific Research Applications

  • Cannabinoid Receptor Type 2 Ligands : A study synthesized a series of indol-3-yl-oxoacetamides, showing that a fluorinated derivative is a potent and selective ligand for CB2 receptors, suggesting potential applications in pharmacology (Moldovan et al., 2017).

  • COX-2 Targeted Imaging Agents : Indomethacin derivatives, including a variant of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated as selective inhibitors of COX-2. These compounds have potential for in vivo imaging (Uddin et al., 2009).

  • Anti-proliferative Activity in Cancer Cell Lines : Novel derivatives of this compound have been synthesized and evaluated for their cytotoxicity in human cancer cell lines, including cervical, breast, and liver cancers. Certain compounds showed potent anti-proliferative activity, indicating potential applications in cancer research (Hu et al., 2016).

  • Antimicrobial Agents : A study synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which demonstrated promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

  • Anticancer Potential : The synthesis and evaluation of indole–quinoline–oxadiazoles, including derivatives of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, have been conducted, showing significant anticancer potential in various cancer cell lines (Kamath et al., 2016).

  • Serotonin Receptor Modulators : Marine-inspired derivatives of this compound have been evaluated for their antidepressant and sedative activities, showing significant action as serotonin receptor modulators (Ibrahim et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide is Ribosyldihydronicotinamide dehydrogenase [quinone] . This enzyme plays a crucial role in the biological system, participating in the redox reactions that are essential for energy production and cellular function.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely that the compound influences pathways involving redox reactions . The downstream effects of these alterations would depend on the specific pathway and the role of the target enzyme within it.

Pharmacokinetics

It is suggested that the compound has a high probability of human intestinal absorption and blood-brain barrier penetration . These properties could impact the compound’s bioavailability and its ability to exert effects within the body.

Result of Action

Given its target and potential mode of action, it is plausible that the compound could influence cellular energy production and other processes dependent on redox reactions .

properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBDWJMWMJTPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660347
Record name 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

CAS RN

52055-22-8
Record name 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the crystal structure information for N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide?

A1: The research abstract [] highlights that N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide molecules are linked together in the solid state through N—H⋯O hydrogen bonds. These interactions form layers within the crystal lattice. Understanding the spatial arrangement of molecules in the solid state is crucial for researchers investigating its physicochemical properties, such as solubility, stability, and potentially even its biological activity.

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